molecular formula C9H13NO2 B1679894 Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate CAS No. 938-75-0

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1679894
CAS RN: 938-75-0
M. Wt: 167.2 g/mol
InChI Key: XUIPYRXOVPTMHC-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H13NO2 . It is used in the preparation of blue pyrrole dyes and as an intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors and their metabolites .


Synthesis Analysis

The synthesis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate and its derivatives often involves condensation reactions. For instance, condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole in absolute boiling ethanol afforded new azomethines as Schiff bases . Another study reported the synthesis of a pyrrole chalcone derivative by aldol condensation of ethyl 3,5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .


Molecular Structure Analysis

The molecular structure of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 167.205 Da and a monoisotopic mass of 167.094635 Da .


Physical And Chemical Properties Analysis

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 274.3±35.0 °C at 760 mmHg, and a flash point of 119.7±25.9 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

  • Synthesis of Pyrrole Derivatives: Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate serves as a precursor in the synthesis of complex pyrrole derivatives. For example, it has been used in the synthesis of pyrrole chalcone derivatives and novel pyrrole-based compounds characterized by spectroscopic analyses and quantum chemical calculations. These derivatives have potential applications in pharmaceuticals and materials science due to their structural and electronic properties (Singh et al., 2013), (Singh et al., 2014).

Computational Studies and Chemical Reactivity

  • Quantum Chemical Calculations: Research has utilized quantum chemical calculations to elucidate the molecular structure, vibrational analysis, and electronic properties of ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate derivatives. These studies provide insights into the reactivity and stability of the molecules, aiding in the design of new compounds with desired properties (Singh et al., 2013).

Chemical Reactivity and Antioxidant Activity

  • Synthesis of Selenolo[2,3-b]pyridine Derivatives: Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is also used in the synthesis of selenolo[2,3-b]pyridine derivatives, which have been evaluated for their antioxidant activity. This application demonstrates the potential of ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate derivatives in developing antioxidant agents (Zaki et al., 2017).

Supramolecular Chemistry and Crystal Engineering

  • Supramolecular Structures: The compound and its derivatives have been studied for their ability to form supramolecular structures, which are crucial in the field of crystal engineering. These studies explore the hydrogen-bonding patterns and molecular assembly, providing valuable information for the design of materials with specific properties (Yin & Li, 2006).

Safety And Hazards

While specific safety and hazard information for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is not available, it is generally recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas when handling similar chemical compounds .

Future Directions

The future directions for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate could involve further exploration of its synthesis methods and biological activities. Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, future research could focus on understanding the action mechanisms of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate and its derivatives, and designing and synthesizing new leads to treat various diseases .

properties

IUPAC Name

ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-12-9(11)8-7(3)6(2)5-10-8/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIPYRXOVPTMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404917
Record name Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

CAS RN

938-75-0
Record name Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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